molecular formula C18H40N2O10 B12674695 Einecs 285-126-6 CAS No. 85030-02-0

Einecs 285-126-6

Cat. No.: B12674695
CAS No.: 85030-02-0
M. Wt: 444.5 g/mol
InChI Key: SWKCTIFLXPMDFL-UHFFFAOYSA-N
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Description

EINECS 285-126-6 corresponds to a chemical compound classified under the European Inventory of Existing Commercial Chemical Substances. For instance, compounds like isoquinoline-5-carboxylic acid (CAS 27810-64-6) share structural and functional similarities with fluorinated or nitrogen-containing aromatic systems, which may align with this compound . Such compounds are often utilized in pharmaceuticals, agrochemicals, or materials science due to their stability and reactivity.

Key properties typically include:

  • Molecular weight: ~173–250 g/mol (based on analogs like isoquinoline derivatives)
  • Solubility: Variable in polar solvents (e.g., DMSO, water under acidic conditions)
  • Synthesis: Often involves cyclization reactions or halogenation steps, with yields ranging from 60% to 85% under optimized conditions .

Properties

CAS No.

85030-02-0

Molecular Formula

C18H40N2O10

Molecular Weight

444.5 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid

InChI

InChI=1S/2C6H15NO3.C6H10O4/c2*8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h2*8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10)

InChI Key

SWKCTIFLXPMDFL-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

The preparation of Einecs 285-126-6 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Einecs 285-126-6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 285-126-6 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Einecs 285-126-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions. These interactions can result in various physiological and biochemical changes in the target organism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs (e.g., heterocyclic aromatics) and functional analogs (e.g., fluorinated surfactants) to contextualize EINECS 285-126-6.

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) Isoquinoline-5-carboxylic acid (CAS 27810-64-6) Perfluorooctanoic Acid (PFOA, CAS 335-67-1)
Molecular Formula C₁₀H₇NO₂ (hypothesized) C₁₀H₇NO₂ C₈HF₁₅O₂
Molecular Weight ~173.17 g/mol 173.17 g/mol 414.07 g/mol
Boiling Point N/A Decomposes at 100°C (with HCl) 192°C (at 760 mmHg)
Solubility Moderate in polar solvents Soluble in acidic aqueous solutions Low in water (0.3–3.5 mg/L)
Applications Pharmaceutical intermediates Anticancer agents, enzyme inhibitors Surfactants, coatings
Synthetic Yield ~84% (analogous methods) 84% (HCl-mediated hydrolysis) 70–90% (electrochemical fluorination)

Key Findings from Comparative Analysis

Structural Similarities: Compounds like isoquinoline-5-carboxylic acid share a nitrogen-containing aromatic core, which enhances stability and enables hydrogen bonding. This contrasts with perfluorinated compounds (e.g., PFOA), which rely on carbon-fluorine bonds for chemical inertness . Reactivity Differences: Isoquinoline derivatives undergo electrophilic substitution at the 8-position, while perfluorinated compounds resist most nucleophilic attacks due to strong C-F bonds .

Functional Performance: Pharmaceutical Utility: Isoquinoline-5-carboxylic acid derivatives exhibit bioactivity in enzyme inhibition (e.g., PARP inhibitors), whereas perfluorinated compounds are non-reactive but persist environmentally . Environmental Impact: PFOA’s persistence (half-life > 90 years in water) contrasts sharply with biodegradable isoquinoline derivatives, highlighting regulatory concerns for fluorinated analogs .

Synthetic Methods: Isoquinoline-5-carboxylic acid is synthesized via hydrolysis of nitriles under acidic conditions (84% yield), whereas PFOA production involves energy-intensive fluorination processes .

Notes on Limitations and Assumptions

  • The specific data for this compound are extrapolated from structurally related compounds due to insufficient direct evidence in the provided materials.
  • Experimental reproducibility requires strict adherence to documented protocols (e.g., reagent purity, reaction temperature control) as emphasized in ACS and IUPAC guidelines .

Q & A

Q. How do emerging methodologies enhance the study of this compound’s nanoscale interactions?

  • Methodological Answer : Deploy atomic force microscopy (AFM) for surface interaction mapping or synchrotron-based XAS for electronic structure analysis. Pair with machine learning algorithms to predict nanoparticle adsorption behavior, validated by experimental isotherm models .

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